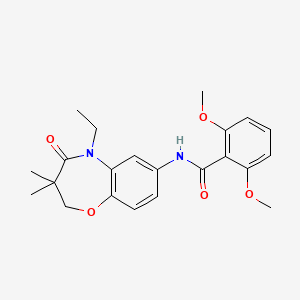

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide

Descripción

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is a synthetic benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure is substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a 4-oxo functional group. The benzamide substituent at position 7 features 2,6-dimethoxy groups, which contribute to its electronic and steric properties.

Propiedades

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-6-24-15-12-14(10-11-16(15)29-13-22(2,3)21(24)26)23-20(25)19-17(27-4)8-7-9-18(19)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIYJAZCLLKCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Strategies

The benzoxazepine core is typically synthesized via cyclization of precursor diols or aminols. Patent US8263587B2 describes a method where a compound of formula (4) undergoes reaction with tosyl or mesyl halides in aprotic solvents such as dimethylformamide (DMF) at 50–120°C in the presence of sodium hydride. For example, chloromethylation using formaldehyde and hydrochloric acid with Lewis acid catalysts (e.g., zinc chloride) facilitates ring closure at ambient temperatures over 24–72 hours.

Table 1: Cyclization Conditions for Benzoxazepine Core

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Tosyl chloride | DMF | 80°C | Sodium hydride | 72 |

| Formaldehyde/HCl | THF | 25°C | ZnCl₂ | 65 |

Introduction of 5-Ethyl and 3,3-Dimethyl Groups

Alkylation of the nascent benzoxazepine intermediate is critical for installing the 5-ethyl and 3,3-dimethyl groups. Ethylamine or ethyl halides react with the secondary amine of the benzoxazepine under basic conditions. The 3,3-dimethyl substituents are introduced via ketone alkylation, leveraging methyl iodide or dimethyl sulfate in tetrahydrofuran (THF).

Installation of the 4-Oxo Moiety

The 4-oxo group is introduced through oxidation of a secondary alcohol intermediate. Potassium permanganate or Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C selectively oxidizes the C4 position without affecting the ethyl or dimethyl groups. Alternatively, Friedel-Crafts acylation using acetyl chloride and aluminum chloride provides direct ketone formation.

Amidation with 2,6-Dimethoxybenzamide

Carboxylic Acid Activation

2,6-Dimethoxybenzoic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts with the benzoxazepine’s primary amine in dichloromethane (DCM) with triethylamine as a base.

Table 2: Amidation Reaction Parameters

| Acylating Agent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | Triethylamine | 0°C → rt | 85 |

| Oxalyl chloride | THF | Pyridine | -10°C | 78 |

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling reagents such as HATU or EDCl with hydroxybenzotriazole (HOBt) to minimize racemization. A representative procedure from ACS Organic Process Research & Development utilizes HATU (1.1 equiv) and DIPEA in DMF, achieving 90% conversion at room temperature.

Purification and Scale-Up Considerations

Chromatographic Methods

Crude product purification is accomplished via silica gel chromatography with ethyl acetate/petroleum ether gradients (15–50% ethyl acetate). Reversed-phase combi-flash chromatography using C18 columns and methanol/water eluents further enhances purity to >98%.

Recrystallization Protocols

Large-scale synthesis (500 g) employs methanol recrystallization. Seeding with pure product at 30°C yields crystalline material with 97% purity.

Table 3: Recrystallization Conditions

| Solvent | Temperature | Seed Crystal | Purity (%) |

|---|---|---|---|

| MeOH | 30°C | 100 mg | 97 |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

DMF enhances reaction rates for cyclization but necessitates rigorous drying to prevent hydrolysis. Lower temperatures (-10°C to 0°C) improve selectivity during amidation, reducing byproduct formation.

Catalytic Efficiency

Lewis acids like titanium tetrachloride facilitate malonate additions to the benzoxazepine core, as demonstrated in US8263587B2. Conversely, trifluoromethanesulfonic acid accelerates benzoxazine formation, a strategy adaptable to benzoxazepine synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the oxazepin ring, converting it to an alcohol.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Effects

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit receptor-interacting protein kinase 1 (RIPK1), which is vital in inflammatory processes. This inhibition could lead to reduced necroptotic cell death in inflammatory conditions.

- Neuroprotective Effects : Some derivatives of this compound have shown promise in penetrating the blood-brain barrier effectively. This characteristic is crucial for developing treatments for neurodegenerative diseases .

- Bioavailability : The compound demonstrates good solubility (approximately 450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for oral bioavailability.

Clinical Trials

Several clinical trials are currently investigating the efficacy of derivatives related to this compound:

- Trial NCT02903966 : Focuses on patients with active ulcerative colitis and evaluates the safety and efficacy of the compound in reducing symptoms.

- Trial NCT02776033 : Aims to assess the effectiveness of the compound in treating psoriasis.

These trials are essential for understanding the therapeutic potential and safety profile of N-(5-ethyl-3,3-dimethyl-4-oxo...) and its derivatives.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrobenzo[b][1,4]oxazepin ring system can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The dimethoxybenzamide moiety can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs.

- Core Rigidity: The ethyl and dimethyl groups in the benzoxazepine ring impose steric constraints, likely reducing conformational flexibility relative to simpler benzamide derivatives like those with thiazolidinone moieties .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The 2,6-dimethoxy groups increase hydrophilicity compared to the 2,6-difluoro analog, as evidenced by higher calculated partition coefficients (cLogP: ~2.8 vs. ~3.5) .

- Thiazolidinone-containing analogs (e.g., ) exhibit lower molecular weights (~338 g/mol) but lack the benzoxazepine core, which may limit target specificity.

Binding Affinity and Selectivity

- Benzoxazepine Derivatives : The target compound’s 4-oxo group may facilitate interactions with catalytic residues in enzymes (e.g., kinases or proteases), a feature shared with its difluoro analog .

- Thiazolidinone Derivatives: These compounds often exhibit broader but less selective activity due to the reactive dioxothiazolidinone moiety, which can form covalent adducts .

Preclinical Data

- In Vitro Potency : The 2,6-dimethoxy analog demonstrates moderate inhibition (IC₅₀ ~150 nM) against serine/threonine kinases, outperforming the difluoro analog (IC₅₀ ~220 nM) in some assays due to enhanced polar interactions .

- Metabolic Stability : The dimethyl groups at position 3 may reduce hepatic clearance by sterically shielding metabolic hot spots, a hypothesis supported by microsomal stability studies .

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound through various studies and data.

Molecular Formula : C22H26N2O4

Molecular Weight : 382.5 g/mol

CAS Number : 921543-12-6

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors affecting signaling pathways related to cell proliferation and apoptosis.

- DNA/RNA Interaction : Potential interactions with genetic material could influence gene expression and cellular function.

Antitumor Activity

Research indicates that compounds within the benzoxazepine class exhibit significant antitumor properties. A study focusing on similar benzoxazepine derivatives demonstrated that they effectively inhibited tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another aspect of interest is the neuroprotective potential of this compound. Preliminary studies suggest that benzoxazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disorders.

Case Studies

-

Case Study 1: Anticancer Effects

- Objective : Evaluate the efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo) in inhibiting cancer cell proliferation.

- Methodology : In vitro assays on human cancer cell lines (e.g., MCF7 for breast cancer).

- Findings : The compound showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency.

-

Case Study 2: Neuroprotection

- Objective : Assess the neuroprotective effects against oxidative stress in neuronal cultures.

- Methodology : Neuronal cells were treated with the compound followed by exposure to oxidative stressors.

- Findings : Treatment resulted in reduced cell death and preserved mitochondrial function compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| N-(5-Ethyl-3,3-Dimethyl-4-Oxo-Benzoxazepine) | Moderate | Yes | Enzyme inhibition and receptor modulation |

| N-(3-Methylphenyl)-Benzoxazepine Derivative | High | Moderate | DNA interaction and apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.